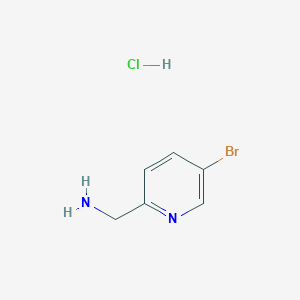

(5-Bromopyridin-2-yl)methanamine hydrochloride

CAS No.: 1241911-26-1

Cat. No.: VC2570356

Molecular Formula: C6H8BrClN2

Molecular Weight: 223.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1241911-26-1 |

|---|---|

| Molecular Formula | C6H8BrClN2 |

| Molecular Weight | 223.5 g/mol |

| IUPAC Name | (5-bromopyridin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H |

| Standard InChI Key | UCCUYYZYIDJRNC-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1Br)CN.Cl |

| Canonical SMILES | C1=CC(=NC=C1Br)CN.Cl |

Introduction

Chemical Identity and Structural Properties

(5-Bromopyridin-2-yl)methanamine hydrochloride is a pyridine derivative with the CAS number 1241911-26-1. It features a bromine atom at the 5-position of the pyridine ring and an aminomethyl group at the 2-position, forming a hydrochloride salt. This structural arrangement contributes to its unique chemical reactivity and applications in various synthetic pathways. The compound has a molecular formula of C6H8BrClN2 and a molecular weight of 223.5 g/mol.

The structural characteristics of this compound can be further understood through its chemical identifiers, as presented in Table 1.1.

Table 1.1: Chemical Identifiers of (5-Bromopyridin-2-yl)methanamine Hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1241911-26-1 |

| Molecular Formula | C6H8BrClN2 |

| Molecular Weight | 223.5 g/mol |

| IUPAC Name | (5-bromopyridin-2-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C6H7BrN2.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3,8H2;1H |

| Standard InChIKey | UCCUYYZYIDJRNC-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1Br)CN.Cl |

The compound exists as a solid at room temperature, with specific physical properties that make it suitable for various chemical applications. Its structure represents a valuable scaffold for medicinal chemistry research, particularly given the reactivity of both the bromine substituent and the aminomethyl group.

Related Compounds and Salt Forms

It is important to distinguish (5-Bromopyridin-2-yl)methanamine hydrochloride from its related salt form, the dihydrochloride variant. The dihydrochloride form, with CAS number 1251953-03-3 and chemical formula C6H9BrCl2N2, has a higher molecular weight due to the additional hydrochloride group . While these compounds share the same basic structure, the difference in salt formation affects their physical properties, solubility profiles, and potentially their biological activities.

The parent compound, (5-Bromopyridin-2-yl)methanamine (without the hydrochloride), serves as the free base form and represents another related structure. The relationship between these compounds demonstrates the importance of salt selection in pharmaceutical development, as different salt forms can significantly influence drug-like properties .

Applications in Medicinal Chemistry

(5-Bromopyridin-2-yl)methanamine hydrochloride has significant value in medicinal chemistry due to its potential biological activities and therapeutic applications. The compound's structural features make it suitable for further modification to enhance pharmacological properties, positioning it as an important intermediate in drug discovery processes.

The key applications of this compound include:

-

Serving as a precursor for the development of novel pharmaceutical agents

-

Functioning as a building block in medicinal chemistry research

-

Enabling the exploration of derivatives with improved efficacy or selectivity in biological applications

The reactivity profile of (5-Bromopyridin-2-yl)methanamine hydrochloride allows for various synthetic pathways. The bromine atom at the 5-position can participate in coupling reactions, while the aminomethyl group provides a point for functionalization through alkylation, acylation, or other transformations. These chemical properties contribute to the compound's versatility in pharmaceutical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume